REACTION_SMILES
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[BH4-:6].[CH3:22][CH2:23][O:24][CH2:25][CH3:26].[CH3:32][OH:33].[Cl:1][Si:2]([CH3:3])([CH3:4])[CH3:5].[F:8][c:9]1[cH:10][c:11]([CH2:19][C:20]#[N:21])[cH:12][cH:13][c:14]1[C:15]([F:16])([F:17])[F:18].[Li+:7].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1>>[F:8][c:9]1[cH:10][c:11]([CH2:19][CH2:20][NH2:21])[cH:12][cH:13][c:14]1[C:15]([F:16])([F:17])[F:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1ccc(C(F)(F)F)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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NCCc1ccc(C(F)(F)F)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |